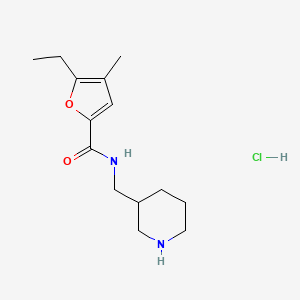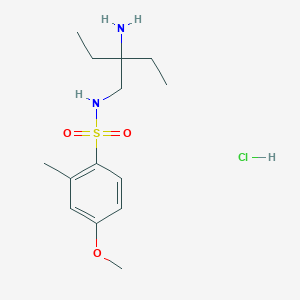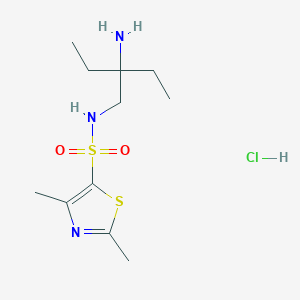
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride, also known as EMD 386088, is a synthetic compound that has been widely studied for its potential therapeutic applications.
作用機序
The mechanism of action of 5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 involves the selective inhibition of the Nav1.7 sodium channel. This channel is expressed in sensory neurons and is involved in the transmission of pain signals. By blocking this channel, this compound 386088 reduces the transmission of pain signals and provides relief from neuropathic pain.
Biochemical and Physiological Effects:
This compound 386088 has been shown to have a significant impact on the transmission of pain signals in animal models of neuropathic pain. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, further studies are needed to fully understand the biochemical and physiological effects of this compound 386088.
実験室実験の利点と制限
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 has several advantages for lab experiments, including its selectivity for the Nav1.7 sodium channel and its potential therapeutic applications. However, its moderate yield and complex synthesis method may limit its use in some experiments. Additionally, further studies are needed to fully understand its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088. One potential direction is the development of new pain medications based on its selective inhibition of the Nav1.7 sodium channel. Another direction is the exploration of its potential therapeutic applications in other conditions, such as epilepsy and depression. Additionally, further studies are needed to fully understand its safety and efficacy in humans and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, this compound 386088 is a synthetic compound that has been widely studied for its potential therapeutic applications in the treatment of neuropathic pain. Its selective inhibition of the Nav1.7 sodium channel makes it a promising candidate for the development of new pain medications. Further research is needed to fully understand its biochemical and physiological effects, as well as its safety and efficacy in humans.
合成法
The synthesis of 5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 involves a multi-step process that includes the reaction of 5-ethyl-4-methylfuran-2-carboxylic acid with piperidine and formaldehyde to form the corresponding amide. The amide is then treated with hydrochloric acid to produce the hydrochloride salt of this compound 386088. The overall yield of this synthesis method is moderate and requires several purification steps.
科学的研究の応用
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 has been studied extensively for its potential therapeutic applications, particularly in the treatment of neuropathic pain. It has been shown to selectively block the activity of the Nav1.7 sodium channel, which is involved in the transmission of pain signals. This selectivity makes it a promising candidate for the development of new pain medications.
特性
IUPAC Name |
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-3-12-10(2)7-13(18-12)14(17)16-9-11-5-4-6-15-8-11;/h7,11,15H,3-6,8-9H2,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMOHHZNFJYTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)NCC2CCCNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)
![3,7-dimethyl-N-[3-(pyridin-3-ylmethylamino)propyl]-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B7640894.png)

![5-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B7640898.png)



![1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride](/img/structure/B7640932.png)
![1-methyl-N-[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyrrole-2-carboxamide](/img/structure/B7640938.png)
![2-[(5-Methylpyrimidin-2-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7640939.png)
![[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7640952.png)
![Methyl 5-[1-[(1-acetylpyrrolidin-3-yl)methyl-methylamino]ethyl]furan-2-carboxylate](/img/structure/B7640955.png)
